![molecular formula C17H15N3O B2577229 4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile CAS No. 2310154-20-0](/img/structure/B2577229.png)
4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile” belongs to the family of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .Chemical Reactions Analysis
The synthesis of pyrazolo[3,4-b]pyridine involves a sequential opening/closing cascade reaction . The use of α,β-unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .Scientific Research Applications
Novel Compound Synthesis and Evaluation
Research efforts have been directed towards the synthesis and biological evaluation of compounds that exhibit selective androgen receptor modulator (SARM) profiles, highlighting the potential of pyrrolopyridine derivatives in developing therapeutics with anabolic effects on muscles and the central nervous system, while having neutral effects on the prostate. The study by Aikawa et al. (2017) emphasizes the discovery of novel SARMs, showcasing the synthesis approach and the evaluation of their biological activities, pharmacokinetic profiles, and toxicological profiles (Aikawa et al., 2017).
Material Science Applications
In the realm of material science, the development and characterization of conducting polymers from low oxidation potential monomers, including pyrrole derivatives, have been explored. Sotzing et al. (1996) presented a study on the electrochemical polymerization of derivatized bis(pyrrol-2-yl) arylenes, indicating their potential for stable conducting materials due to their low oxidation potentials (Sotzing et al., 1996).
Heterocyclic Chemistry
Further research into the reactions of β-(lithiomethyl)azines with nitriles as a route to pyrrolo-pyridines and related compounds has been documented. Davis et al. (1992) explored the deprotonation and subsequent reaction of 3-methylazines with benzonitrile, leading to interesting cyclization products, showcasing the versatility of these reactions in synthesizing complex heterocyclic structures (Davis et al., 1992).
Electrochemical Studies
Lu et al. (2014) investigated the electrochemical activity of a pyrrole containing the TEMPO side chain on Pt electrodes, demonstrating high electrocatalytic activity for benzyl alcohol oxidation. This study opens pathways for the development of new electrochemical sensors or catalysts based on pyrrole derivatives (Lu et al., 2014).
Anticancer Activity
The synthesis of polysubstituted 4H-pyran derivatives and their evaluation for anticancer activity represents another significant area of research. Hadiyal et al. (2020) synthesized new 4-aryl-6-(methylamino)-5-nitro-2-(1H-pyrrol-2-yl)-4H-pyran-3-carbonitriles and evaluated their anticancer activity against various human cancer cell lines, highlighting the potential therapeutic applications of these compounds (Hadiyal et al., 2020).
Mechanism of Action
Target of action
Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . .
Mode of action
The mode of action of pyrrolopyrazine derivatives can vary depending on their specific structure and the biological target they interact with
Biochemical pathways
Pyrrolopyrazine derivatives can affect various biochemical pathways due to their wide range of biological activities
Future Directions
The future directions of research on “4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile” and similar compounds could involve further exploration of their potential as allosteric modulators of the M4 muscarinic acetylcholine receptor . This could potentially lead to the development of new therapeutic agents.
properties
IUPAC Name |
4-[3-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-10-14-5-3-13(4-6-14)7-8-17(21)20-11-15-2-1-9-19-16(15)12-20/h1-6,9H,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHLMVLXMCVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CCC3=CC=C(C=C3)C#N)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(4,6-Dimethylpyrimidin-2-ylthio)propyl]-8-[4-(2-furylcarbonyl)piperazinyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2577147.png)
![N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2577148.png)
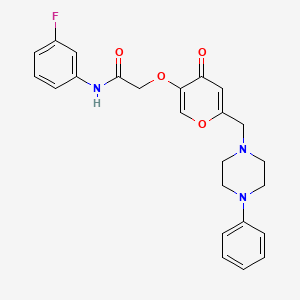
![6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2577152.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2577155.png)
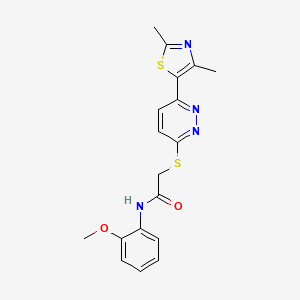
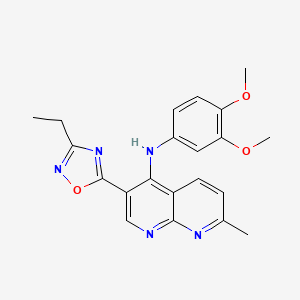
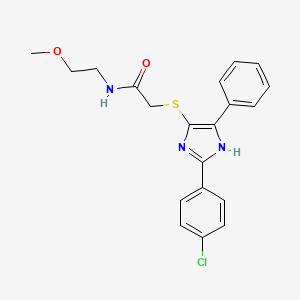
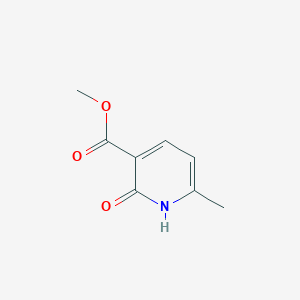
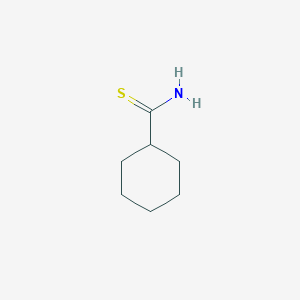
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methoxybenzamide](/img/structure/B2577166.png)
![N-[2-(3-Chloropyridin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2577167.png)